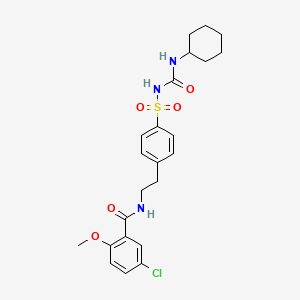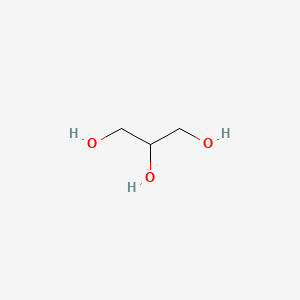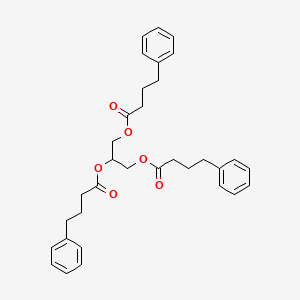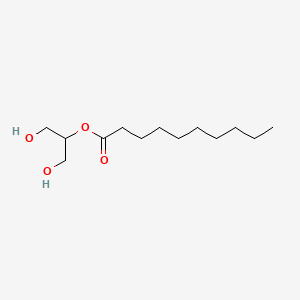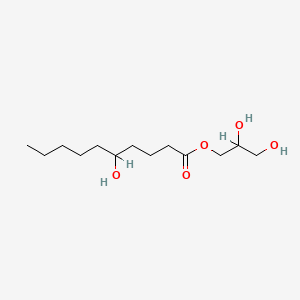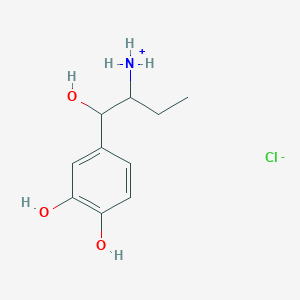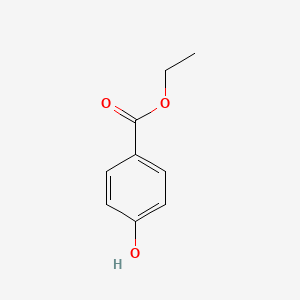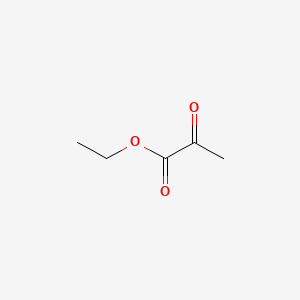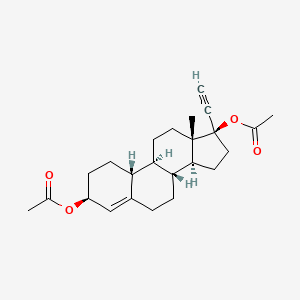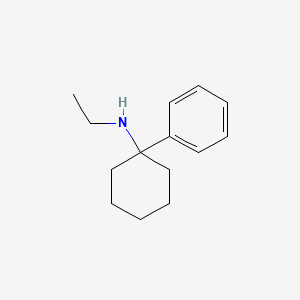
イミドカルブジプロピオネート
概要
説明
イミドカルブジプロピオネートは、主に獣医学において抗原虫剤として使用される尿素誘導体です。バベシア属やその他の寄生虫が引き起こす感染症の治療に効果があります。 この化合物は、化学的には N,N’-ビス[3-(4,5-ジヒドロ-1H-イミダゾール-2-イル)-フェニル]尿素ジプロピオネートとして記述され、分子量は 496.6 です .
2. 製法
合成経路と反応条件: イミドカルブの合成には、いくつかの段階が含まれます。
ニトロ安息香酸とチオニルクロリドを混合する: 還流反応によりニトロベンゾイルクロリドを得る。
ニトロベンゾイルクロリドをアセトニトリルに加える: その後、P-Mo-V ヘテロポリ酸とエチレンジアミンを加え、別の還流反応により 2-(3-ニトロフェニル)イミダゾリンを得る。
2-(3-ニトロフェニル)イミダゾリンを溶媒に加える: パラジウム炭素を用いて、還元水素化反応により 2-(3-ニトロフェニル)イミダゾリン塩酸塩を得る。
2-(3-ニトロフェニル)イミダゾリン塩酸塩を N,N-ジメチルホルムアミドと尿素と反応させる: イミドカルブを得る.
工業生産方法: イミドカルブジプロピオネートの工業生産には、以下のものが含まれます。
イミドカルブと精製水を混合する: 懸濁液を 30-40°C に加熱する。
プロピオン酸を滴下する: 混合物を撹拌して反応させる。
最初の液体薬剤を滅菌し、ろ過する: 滅菌した液体を得る。
滅菌した液体を噴霧乾燥する: 滅菌環境下で、滅菌された医薬品原薬を得る.
科学的研究の応用
Imidocarb dipropionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving protozoal infections and their treatment.
Medicine: Utilized in veterinary medicine to treat infections caused by Babesia and other parasites.
Industry: Applied in the production of veterinary pharmaceuticals and other related products
作用機序
イミドカルブジプロピオネートの正確な作用機序は完全には解明されていません。寄生虫に直接作用し、核の数とサイズ、および細胞質の形態を変えると考えられています。 ポリアミンの産生と利用を阻害し、寄生虫を含む赤血球へのイノシトールの侵入を阻止する可能性もあります .
類似化合物:
ジミナゼンアセチュレート: 獣医学で使用される別の抗原虫剤。
アトバクオン: 原虫感染症の治療のためにアジスロマイシンと組み合わせて使用される。
ブパルバクオン: アジスロマイシンと組み合わせて使用される別の抗原虫剤
比較: イミドカルブジプロピオネートは、寄生虫に直接形態学的変化を引き起こす能力と、ポリアミンの産生とイノシトールの侵入を阻害する可能性において独特です。ジミナゼンアセチュレートと比較して、イミドカルブジプロピオネートは、トリパノソーマ症の治療において再発なしに有効性を示しています。 バベシア・マイクロチ様ピロプラズマ感染症の治療において、アトバクオンやブパルバクオンと比較して有効性が低い可能性があります .
生化学分析
Biochemical Properties
Imidocarb dipropionate acts directly on the parasite, causing alterations in the number and size of nuclei and changes in the morphology of the cytoplasm . The antiprotozoan activity of imidocarb dipropionate is derived from the carbanilide acting on the glycolysis of the parasite . This results in hypoglycemia in the host, as parasites like Babesia and trypanosomes depend upon host glucose for aerobic glycolysis . There is also a selective blocking effect on the replication of the quinetoplastic DNA of the parasite .
Cellular Effects
Imidocarb dipropionate has a direct impact on the parasite, causing alterations in the number and size of nuclei and changes in the morphology of the cytoplasm . This leads to the death of the parasite and the subsequent clearance of the infection .
Molecular Mechanism
It appears to act directly on the parasite, causing alterations in the number and size of nuclei and changes in the morphology of the cytoplasm . The antiprotozoal activity is derived from the carbanilide acting on the glycolysis of the parasite .
Temporal Effects in Laboratory Settings
Pharmacokinetic studies have shown that imidocarb dipropionate has a long duration of activity, a result of it binding to plasma and tissue protein . It is slowly excreted, with less than half the dose excreted by 10 days post-dosing . The main route of excretion is via the urine .
Dosage Effects in Animal Models
In veterinary medicine, imidocarb dipropionate is administered by subcutaneous or intramuscular injection to horses and cattle . The dosage varies depending on the species and the severity of the infection . Overdose can lead to cholinergic signs, and death can occur at doses of 5x the recommended therapeutic dose or greater .
Metabolic Pathways
It is known that the compound is poorly absorbed when administered orally . Most of the administered radioactivity is excreted in feces, with smaller amounts in the urine . The major component of both urine and feces is unmetabolized imidocarb .
Transport and Distribution
Imidocarb dipropionate binds to plasma proteins, and detectable amounts are found in all major tissues up to four weeks after intramuscular injection . Studies have shown that kidney and liver are the target organs, with the compound having the greatest affinity for the kidney in rats and the liver in dogs .
Subcellular Localization
Given its mode of action, it is likely that the compound interacts directly with the parasite within the host’s red blood cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidocarb involves several steps:
Mixing nitrobenzoic acid with thionyl chloride: to obtain nitrobenzoyl chloride through a reflux reaction.
Adding nitrobenzoyl chloride to acetonitrile: and then adding P-Mo-V heteropolyacid and ethylenediamine to obtain 2-(3-nitrophenyl) imidazoline through another reflux reaction.
Adding 2-(3-nitrophenyl) imidazoline to a solvent: with palladium carbon to obtain 2-(3-nitrophenyl) imidazoline hydrochloride through a reduction hydrogenation reaction.
Reacting 2-(3-nitrophenyl) imidazoline hydrochloride with N-dimethylformamide and urea: to obtain imidocarb.
Industrial Production Methods: The industrial production of imidocarb dipropionate involves:
Mixing imidocarb with purified water: and heating the suspension to 30-40°C.
Adding propionic acid dropwise: and stirring to react the mixture.
Sterilizing and filtering the initial liquid medicine: to obtain a sterile liquid.
Spray drying the sterile liquid: in a sterile environment to obtain sterile active pharmaceutical ingredients.
化学反応の分析
反応の種類: イミドカルブジプロピオネートは、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
置換: 1 つの原子または原子のグループを別の原子または原子のグループと置き換える。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの試薬がよく使用される。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬がよく使用される。
置換: ハロゲンや求核剤などの試薬が頻繁に使用される。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化により、追加の酸素含有官能基を持つイミドカルブ誘導体が生成される可能性があります .
4. 科学研究への応用
イミドカルブジプロピオネートは、科学研究において幅広い用途があります。
化学: さまざまな化学反応や合成プロセスにおける試薬として使用される。
生物学: 原虫感染症とその治療に関する研究に使用される。
医学: 獣医学において、バベシア属やその他の寄生虫が引き起こす感染症の治療に使用される。
類似化合物との比較
Diminazene aceturate: Another antiprotozoal agent used in veterinary medicine.
Atovaquone: Used in combination with azithromycin for treating protozoal infections.
Buparvaquone: Another antiprotozoal agent used in combination with azithromycin
Comparison: Imidocarb dipropionate is unique in its ability to cause direct morphological changes in the parasite and its potential to interfere with polyamine production and inositol entry. Compared to diminazene aceturate, imidocarb dipropionate has shown efficacy in treating trypanosomosis without relapse. it may have lower efficacy compared to atovaquone and buparvaquone in treating Babesia microti-like piroplasm infections .
特性
IUPAC Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O.2C3H6O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3(4)5/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQXWSHYUHHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046604 | |
| Record name | Imidocarb dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-06-6 | |
| Record name | Imidocarb dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidocarb dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea) dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDOCARB DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSM1M03SHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



